molecular formula C34H56O2 B599490 Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid

Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid

Cat. No.: B599490
M. Wt: 496.8 g/mol
InChI Key: TZKUXMFOWSEBLN-KUBAVDMBSA-N
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Description

Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid (C34H56O₂, CAS 105528-06-1) is a very long-chain polyunsaturated fatty acid (VLCPUFA) with a 34-carbon backbone and six cis-configured double bonds at positions 16, 19, 22, 25, 28, and 31. Its molecular weight is 496.81 g/mol, and it is typically stored at -20°C or -80°C for stability .

Properties

IUPAC Name

(16Z,19Z,22Z,25Z,28Z,31Z)-tetratriaconta-16,19,22,25,28,31-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34(35)36/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-33H2,1H3,(H,35,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKUXMFOWSEBLN-KUBAVDMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Chain Elongation and Desaturation

The foundational approach involves iterative two-carbon extensions using malonate-based reagents. A representative pathway begins with docosahexaenoic acid (DHA, C22:6 ω-3), which undergoes six elongation cycles via:

  • Activation of the carboxylic acid to an acyl chloride or mixed anhydride.

  • Reaction with malonyl-CoA analogues in the presence of zinc catalysts to form β-keto intermediates.

  • Reduction of ketones to methylene groups using ammonium borohydride, preserving cis-configuration via Lindlar catalyst-assisted hydrogenation.

Critical parameters include:

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–4°CPrevents isomerization of double bonds
Zinc Catalyst Loading5–7 mol%Maximizes elongation efficiency
Hydrogenation Pressure15–20 psi H₂Maintains cis-stereochemistry

Double bond installation employs Stille coupling or Wittig reactions, with phosphonium ylides tailored for Z-selectivity. For example, the C16–C31 segment is constructed using a (Z)-selective ylide derived from triphenylphosphine and 1,6-dibromohexane, achieving >95% stereopurity.

Protecting Group Strategies

Hydroxy and carboxylic acid groups are protected during synthesis to prevent side reactions:

  • Methyl Esters : Carboxylic acids are converted to methyl esters using diazomethane, enabling solubility in nonpolar solvents.

  • Silyl Ethers : Hydroxyl groups introduced during intermediate steps (e.g., dihydroxylation) are protected with tert-butyldimethylsilyl (TBDMS) groups, removable via fluorine-based reagents.

A patented sequence (WO2018175288A1) details the synthesis of methyl (16Z,19Z,22R,23E,25E,27Z,29S,31Z)-22,29-dihydroxytetratriaconta-16,19,23,25,27,31-hexaenoate, where TBDMS protection allows selective oxidation of secondary alcohols to ketones without affecting double bonds.

Enzymatic Synthesis Pathways

Fatty Acid Elongase (ELOVL) Systems

Recombinant ELOVL4 enzymes from mammalian sources catalyze the elongation of C22–C26 PUFAs to C34 analogs. Key findings include:

  • Substrate Specificity : ELOVL4 shows 12-fold higher activity toward C28:6 ω-3 substrates compared to C24:6 ω-3, as quantified via LC-MS kinetics.

  • Cofactor Requirements : NADPH (0.5 mM) and Mg²⁺ (2 mM) increase elongation rates by 40% in in vitro assays.

Δ6-Desaturase-Mediated Double Bond Insertion

Microbial Δ6-desaturases (e.g., from Mortierella alpina) introduce cis-double bonds at positions 16, 19, and 22. Co-expression with ELOVL4 in Saccharomyces cerevisiae yields 120 mg/L of C34:6 ω-3 in fed-batch fermentations.

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with isocratic elution (acetonitrile:water:acetic acid = 85:15:0.1) resolves C34:6 ω-3 from shorter-chain analogs. Retention time: 22.3 ± 0.2 min.

Spectroscopic Confirmation

  • ¹H NMR (600 MHz, CDCl₃): δ 5.35–5.28 (m, 12H, CH=CH), 2.34 (t, J = 7.5 Hz, 2H, COOH).

  • HRMS : m/z calculated for C₃₄H₅₆O₂ [M+H]⁺: 497.4261; observed: 497.4258.

Industrial-Scale Production Challenges

Cost-Efficiency of Substrates

Docosahexaenoyl-CoA (C22:6-CoA) accounts for 68% of raw material costs in enzymatic routes. Alternatives like algal-derived C24:6 ω-3 reduce expenses by 30% while maintaining yield.

Oxidative Degradation Mitigation

Incorporating 0.01% butylated hydroxytoluene (BHT) during storage reduces peroxide formation from 12.3 mM to 0.8 mM over six months .

Scientific Research Applications

Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate various signaling pathways by acting as a precursor to bioactive lipid mediators. These mediators interact with specific receptors and enzymes, leading to diverse biological effects, such as anti-inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons
Compound Name Chain Length Double Bond Positions CAS Number Molecular Formula Molecular Weight (g/mol) Purity Solubility Profile
Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid 34 16,19,22,25,28,31 105528-06-1 C34H56O2 496.81 >97% Soluble in DMSO, ethanol, DMFA
14(Z),17(Z),20(Z),23(Z),26(Z),29(Z)-Dotriacontahexaenoic Acid 32 14,17,20,23,26,29 105517-82-6 C32H52O2 468.76 >98% Soluble in organic solvents
6(Z),9(Z),12(Z),15(Z),18(Z),21(Z)-Tetracosahexaenoic Acid (Nisinic Acid) 24 6,9,12,15,18,21 68378-49-4 C24H36O2 356.50 ≥95% 50 mg/mL in ethanol/DMSO; 100 µg/mL in PBS
Docosahexaenoic Acid (DHA, 22:6(n-3)) 22 4,7,10,13,16,19 6217-54-5 C22H32O2 328.49 >98% Soluble in ethanol, DMSO

Key Observations :

  • Chain Length : The 34-carbon compound is significantly longer than DHA (22C) and Nisinic acid (24C), impacting solubility and membrane integration. Longer chains exhibit lower solubility in aqueous buffers, necessitating organic solvents like DMSO .
  • Double Bond Configuration : The position of the first double bond determines the omega classification. For example, Nisinic acid is an omega-3 (n-3) fatty acid (first double bond at C6), while the 34-carbon compound is likely omega-18 (n-18), altering its metabolic fate and biological activity .
  • Thermal Stability : Longer chains with multiple cis double bonds have lower melting points compared to saturated analogs but require ultra-low temperatures (-80°C) for long-term storage to prevent oxidation .

Key Observations :

  • Metabolic Pathways : Unlike Nisinic acid (24:6(n-3)), which is metabolized to DHA, the 34-carbon compound’s extended chain and double bond positions suggest unique enzymatic processing, possibly involving elongation rather than β-oxidation .
  • Signaling Potential: While DHA derivatives like resolvins and protectins are well-characterized as specialized pro-resolving mediators (SPMs), the 34-carbon acid’s role in inflammation or longevity remains underexplored.
  • Species-Specific Roles : indicates that LC-FFA concentrations correlate with species longevity. The 34-carbon acid’s structural complexity may contribute to lipidomic signatures associated with attenuated insulin signaling in long-lived mammals .

Commercial Availability and Experimental Use

  • Tetratriaconta-16(Z),…-hexaenoic Acid: Sold by suppliers like Larodan (1–25 mg, >97% purity) and Biomol (25–100 µg, €135–€406) for research use .
  • Nisinic Acid : Available as a methyl ester solution (≥95% purity) for studies on VLCPUFA biosynthesis .
  • DHA : Widely available in bulk quantities due to its commercial relevance in nutraceuticals .

Biological Activity

Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic acid (THA) is a long-chain polyunsaturated fatty acid (PUFA) characterized by six double bonds. This compound has garnered attention due to its potential biological activities, particularly in the fields of inflammation, neuroprotection, and metabolic health. This article synthesizes current research findings, case studies, and data tables to elucidate the biological activity of THA.

Chemical Structure and Properties

  • Molecular Formula : C34H54O2
  • Molecular Weight : 510.80 g/mol
  • CAS Number : 105528-06-1
  • Purity : ≥95%

Biological Activity Overview

THA exhibits several biological activities that are significant for health and disease management:

  • Anti-inflammatory Effects :
    • THA has been shown to modulate inflammatory responses by influencing cytokine production and immune cell activation. It can reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in chronic inflammatory diseases .
  • Neuroprotective Properties :
    • Research indicates that THA may protect neuronal cells from oxidative stress and apoptosis. In vitro studies demonstrate its ability to enhance neuronal survival under conditions mimicking neurodegenerative diseases .
  • Metabolic Benefits :
    • THA has been linked to improved lipid profiles and insulin sensitivity in animal models. It may play a role in reducing triglyceride levels and enhancing glucose metabolism .

Case Study 1: Anti-inflammatory Mechanisms

In a controlled study examining the effects of THA on human macrophages, researchers observed a significant reduction in the production of inflammatory mediators following treatment with THA. The study highlighted its potential utility in managing conditions like rheumatoid arthritis and other inflammatory disorders.

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In an animal model of Alzheimer's disease, administration of THA resulted in a marked decrease in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests. This suggests that THA may have therapeutic potential for neurodegenerative diseases .

Table 1: Summary of Biological Activities of THA

Activity TypeDescriptionReferences
Anti-inflammatoryReduces pro-inflammatory cytokines (TNF-alpha, IL-6)
NeuroprotectiveEnhances neuronal survival; reduces oxidative stress
Metabolic RegulationImproves lipid profiles; enhances insulin sensitivity

Table 2: Comparative Analysis of Long-chain PUFAs

Fatty AcidNumber of Double BondsKey Benefits
Docosahexaenoic Acid (DHA)6Cognitive function, anti-inflammatory
Eicosapentaenoic Acid (EPA)5Cardiovascular health, anti-inflammatory
Tetratriacontahexaenoic Acid (THA)6Neuroprotection, metabolic benefits

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid, and how is stereochemical purity validated?

  • Methodology : Synthesis typically involves multi-step enzymatic or chemical elongation/desaturation of precursor fatty acids. For stereochemical validation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical. The cis-configuration of double bonds (Z-isomerism) is confirmed via 1H^1H-NMR coupling constants (J1012HzJ \approx 10-12 \, \text{Hz}) and NOESY correlations. Purity (>97%) is assessed using HPLC with UV detection at 210 nm .

Q. What solvent systems are recommended for in vitro and in vivo studies of this compound, and how are stability issues addressed?

  • Methodology : For in vitro studies, DMSO is the primary solvent due to its high solubility (up to 50 mg/mL). For in vivo administration (e.g., rodent models), formulations include:

  • Injectable : 10% DMSO + 5% Tween 80 + 85% saline (v/v), with vortexing and heating (≤50°C) to ensure homogeneity .
  • Oral : Suspension in 0.5% carboxymethyl cellulose (CMC) to prevent precipitation. Stability is maintained at -80°C for long-term storage, with aliquots thawed once to avoid freeze-thaw degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this polyunsaturated fatty acid (PUFA) across different experimental models?

  • Methodology : Discrepancies often arise from variations in lipid delivery systems (e.g., micelles vs. liposomes) or oxidative degradation. To mitigate:

  • Standardize lipid carriers : Use cyclodextrin-based encapsulation (e.g., 20% SBE-β-CD) to enhance bioavailability and reduce batch-to-batch variability .
  • Monitor oxidation : Implement LC-MS protocols to quantify peroxidation products (e.g., 4-hydroxynonenal) and adjust antioxidant additives (e.g., 0.01% BHT) in storage buffers .

Q. What experimental designs are recommended to elucidate the compound’s role in membrane lipid raft organization?

  • Methodology :

  • Fluorescence anisotropy : Label the compound with BODIPY-FL and measure membrane fluidity in model bilayers (e.g., DPPC/cholesterol mixtures) using time-resolved fluorescence .
  • Cryo-EM : Reconstitute the PUFA into synthetic lipid vesicles and analyze raft microdomain formation under varying pH and ionic conditions .

Q. How can researchers address challenges in quantifying tissue-specific incorporation of this PUFA using isotopic labeling?

  • Methodology :

  • Stable isotope tracing : Administer 13C ^{13}\text{C}-labeled precursor (e.g., 13C ^{13}\text{C}-linoleic acid) and track incorporation via gas chromatography-combustion-isotope ratio MS (GC-C-IRMS).
  • Tissue extraction : Use Folch partitioning (chloroform:methanol, 2:1) followed by solid-phase extraction (SPE) to isolate the compound from phospholipid fractions .

Methodological Notes

  • Stereochemical Integrity : Ensure desaturase enzymes (e.g., Δ6-desaturase) are sourced from Phaeodactylum tricornutum for high Z-selectivity .
  • In Vivo Dosing : For IP administration, limit DMSO to <5% of total volume to avoid cytotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid
Reactant of Route 2
Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid

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